molecular formula C14H13NO4 B12902564 dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B12902564
M. Wt: 259.26 g/mol
InChI Key: ZRGFMJZVTOHEOK-UHFFFAOYSA-N
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Description

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with phenyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of a suitable pyrrole precursor with phenyl-substituted reagents under acidic or basic conditions. For instance, the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride followed by dehydrogenation and esterification can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.

    Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups and additional methyl substitution.

    Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)11-8-10(9-6-4-3-5-7-9)12(15-11)14(17)19-2/h3-8,15H,1-2H3

InChI Key

ZRGFMJZVTOHEOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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